molecular formula C7H18Cl2N2 B2830809 1-Methylazepan-4-amine dihydrochloride CAS No. 2137729-12-3

1-Methylazepan-4-amine dihydrochloride

Cat. No.: B2830809
CAS No.: 2137729-12-3
M. Wt: 201.14
InChI Key: IOWYWYQAQIMFLO-UHFFFAOYSA-N
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Description

1-Methylazepan-4-amine dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2. It has gained significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a seven-membered azepane ring with a methyl group and an amine group, making it a versatile molecule in various chemical reactions.

Preparation Methods

The synthesis of 1-Methylazepan-4-amine dihydrochloride can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This method typically involves the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds through the formation of a protected intermediate, which is then deprotected to yield the desired product.

Another method involves the ring-opening of aziridines under the action of N-nucleophiles . This approach provides a straightforward route to the azepane ring system, which can then be functionalized to introduce the methyl and amine groups.

Industrial production methods for this compound are typically based on these synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yields and purity.

Chemical Reactions Analysis

1-Methylazepan-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of secondary amines.

    Substitution: The amine group in this compound can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides, forming substituted amines.

    Acylation: The compound can react with acid chlorides to form amides, a reaction commonly used in the synthesis of pharmaceuticals.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, solvents such as dichloromethane, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted azepane derivatives.

Scientific Research Applications

1-Methylazepan-4-amine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Methylazepan-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

1-Methylazepan-4-amine dihydrochloride can be compared with other similar compounds, such as piperazine and its derivatives. While piperazine is a six-membered ring, this compound has a seven-membered ring, which imparts different chemical and physical properties. This structural difference makes this compound more flexible and potentially more reactive in certain chemical reactions .

Similar compounds include:

    Piperazine: A six-membered ring compound commonly used in pharmaceuticals.

    Morpholine: A six-membered ring with both nitrogen and oxygen atoms, used in various industrial applications.

    Azepane: The parent seven-membered ring compound, which serves as a precursor to this compound.

Properties

IUPAC Name

1-methylazepan-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-9-5-2-3-7(8)4-6-9;;/h7H,2-6,8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWYWYQAQIMFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(CC1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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